Cas no 2411201-48-2 (N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide)

N-(2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide is a specialized acrylamide derivative featuring a spirocyclic 2-oxa-6-azaspiro[3.3]heptane motif. This structure imparts unique steric and electronic properties, making it valuable in polymer chemistry and pharmaceutical applications. The spirocyclic framework enhances rigidity and stability, while the acrylamide group enables efficient crosslinking or functionalization in polymerization reactions. Its balanced reactivity and structural precision make it suitable for designing advanced materials with tailored mechanical or bioactive properties. The compound’s synthetic versatility allows for further derivatization, supporting its use in drug discovery and material science research. High purity and well-defined reactivity ensure consistent performance in demanding applications.
N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide structure
2411201-48-2 structure
Product Name:N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide
CAS No:2411201-48-2
MF:C10H16N2O2
MW:196.246242523193
CID:6327292
PubChem ID:146106311
Update Time:2025-05-21

N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]prop-2-enamide
    • EN300-7472286
    • N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide
    • Z3033933022
    • 2411201-48-2
    • Inchi: 1S/C10H16N2O2/c1-2-9(13)11-3-4-12-5-10(6-12)7-14-8-10/h2H,1,3-8H2,(H,11,13)
    • InChI Key: QFYISAKIZOGXJY-UHFFFAOYSA-N
    • SMILES: O1CC2(C1)CN(CCNC(C=C)=O)C2

Computed Properties

  • Exact Mass: 196.121177757g/mol
  • Monoisotopic Mass: 196.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 41.6Ų

N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7472286-0.05g
N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide
2411201-48-2 95.0%
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Enamine
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N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide Related Literature

Additional information on N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide

N-(2-{2-Oxa-6-Azaspiro[3.3]Heptan-6-Yl}Ethyl)Prop-2-Enamide: A Comprehensive Overview

The compound N-(2-{2-Oxa-6-Azaspiro[3.3]Heptan-6-Yl}Ethyl)Prop-2-Enamide, with CAS No. 2411201-48-2, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a spiro ring system and an amide functional group, making it a promising candidate for various applications in drug discovery and development.

Recent studies have highlighted the potential of this compound as a modulator of key biological pathways, particularly in the context of neurodegenerative diseases and cancer. The spiro[3.3]heptane framework, combined with the amide group, provides a versatile platform for chemical modification, enabling researchers to explore its interactions with various biological targets. For instance, N-(2-{2-Oxa-6-Azaspiro[3.3]Heptan-6-Yl}Ethyl)Prop-2-Enamide has been shown to exhibit selective binding to certain G-protein coupled receptors (GPCRs), which are critical in regulating cellular signaling processes.

One of the most intriguing aspects of this compound is its ability to act as a bioisostere for other known therapeutic agents. By replacing certain functional groups with structurally similar moieties, researchers have been able to enhance its pharmacokinetic properties, such as bioavailability and metabolic stability. This has opened up new avenues for the development of drugs with improved efficacy and reduced side effects.

In terms of synthesis, the preparation of N-(2-{2-Oxa-6-Azaspiro[3.3]Heptan-6-Yl}Ethyl)Prop-2-Enamide involves a multi-step process that combines elements of spirocyclic chemistry and peptide bond formation. The use of advanced catalytic techniques has significantly streamlined the synthesis process, making it more efficient and scalable for large-scale production.

From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have provided valuable insights into its molecular structure and conformational dynamics, which are essential for understanding its biological activity.

Looking ahead, the potential applications of N-(2-{2-Oxa-6-Azaspiro[3.3]Heptan-6-Yl}Ethyl)Prop-2-Enamide extend beyond its current role in drug discovery. Its unique chemical properties make it a valuable tool in chemical biology research, where it can be used to probe complex molecular interactions in living systems.

In conclusion, CAS No. 2411201-48-2 represents a cutting-edge advancement in organic chemistry with far-reaching implications for both academic research and industrial applications. As ongoing studies continue to uncover new dimensions of its functionality, this compound is poised to play a pivotal role in shaping the future of therapeutic development.

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